Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound belonging to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a benzene ring, and it is substituted with a methyl ester group and diethoxyphenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxyaniline with o-phenylenediamine to form the benzimidazole core. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-imidazolecarboxylate: Another benzimidazole derivative with similar structural features.
2-Aminothiazole-based compounds: Known for their diverse biological activities.
Uniqueness
Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxyphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS No. 1416340-27-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.37 g/mol
- CAS Number : 1416340-27-6
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process may include steps such as:
- Formation of the benzimidazole core.
- Introduction of the diethoxyphenyl moiety through electrophilic aromatic substitution.
- Esterification to yield the final product.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves:
- Apoptosis Induction : Enhanced caspase-3 activity was observed at concentrations as low as 1 µM, indicating its role in triggering programmed cell death.
- Cell Cycle Arrest : Analysis revealed that the compound can halt cell cycle progression, leading to reduced proliferation rates in cancer cells.
Antimicrobial Properties
Additionally, this compound exhibits antimicrobial activity against various pathogens. In vitro studies suggest:
- Bactericidal Effects : The compound demonstrated significant inhibition of bacterial growth at micromolar concentrations.
- Fungal Inhibition : Effective against certain fungi, showcasing its broad-spectrum antimicrobial potential.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Microtubule Destabilization : Similar compounds have been reported to disrupt microtubule assembly, a critical process for cell division.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism and proliferation.
Study 1: Anticancer Activity Evaluation
A study evaluated the effects of this compound on MDA-MB-231 cells, reporting:
- IC50 Value : 10 µM for significant growth inhibition.
- Mechanism : Induction of apoptosis via mitochondrial pathways.
Study 2: Antimicrobial Efficacy
Research focused on its antimicrobial properties found:
- Minimum Inhibitory Concentration (MIC) : Ranged from 5 to 20 µg/mL against various bacterial strains.
- Potential Applications : Suggested for use in developing new antimicrobial agents.
Summary Table of Biological Activities
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-(3,4-diethoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-16-9-7-12(11-17(16)25-5-2)18-20-14-8-6-13(19(22)23-3)10-15(14)21-18/h6-11H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
MQHWYJOMCHHNHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)OCC |
Origin of Product |
United States |
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